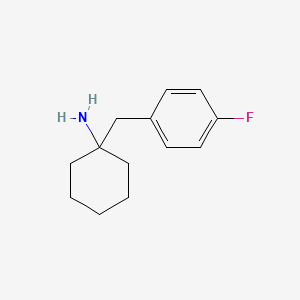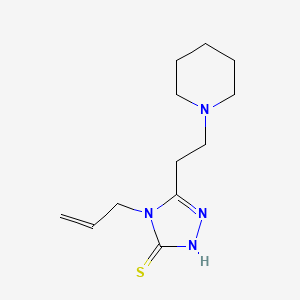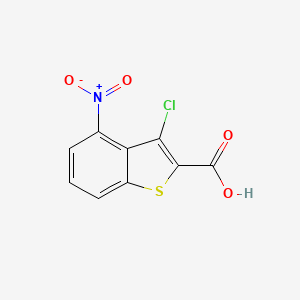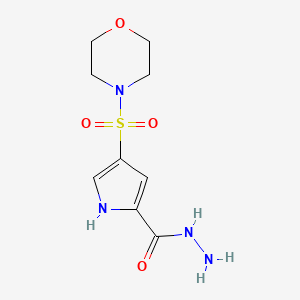![molecular formula C17H16N2O2 B3430917 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 870692-98-1](/img/no-structure.png)
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, commonly referred to as 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, is a synthetic compound belonging to the quinazolinone family. It has recently been studied for its potential use in a variety of scientific applications, including drug development and biochemistry.
科学的研究の応用
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has been studied for its potential use in drug development and biochemistry. In particular, it has been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been studied for its potential to act as an antioxidant and to modulate the activity of certain ion channels, as well as its ability to act as an agonist of the serotonin 5-HT2A receptor.
作用機序
Target of Action
Similar compounds such as esmolol and 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid are known to interact with beta-adrenergic receptors in the heart . These receptors play a crucial role in regulating heart rate and force of contraction.
Mode of Action
Compounds with similar structures, such as esmolol , work by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Pharmacokinetics
Similar compounds are known to have a rapid onset but short duration of action , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to decreased heart rate and force of contraction .
実験室実験の利点と制限
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for use in drug development and biochemistry studies. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a useful tool for investigating these effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly and in small amounts. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
Given the potential of 2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one, there are a number of future directions that could be explored. These include further investigation into its mechanism of action, its potential uses in drug development and biochemistry, and its ability to modulate the activity of certain ion channels. Additionally, further research could be conducted into its potential use as an antioxidant and its ability to act as an agonist of the serotonin 5-HT2A receptor. Finally, further investigation into its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects in vivo.
合成法
2H-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one can be synthesized through a multi-step process. The first step involves the condensation of 4-(propan-2-yl)phenol with ethyl acetoacetate in the presence of sodium methoxide, followed by the addition of hydroxylamine hydrochloride. This reaction produces a hydrazone intermediate, which is then treated with sodium hydroxide to form the desired quinazolinone compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with 4-isopropylbenzaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzamide", "4-isopropylbenzaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) and 4-isopropylbenzaldehyde (1.2 eq) in acetic acid and add a catalytic amount of sodium acetate. Heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide to adjust the pH to 9-10. Stir the mixture for 30 minutes.", "Step 3: Filter the precipitated solid and wash with water. Dry the solid and recrystallize from ethanol to obtain 2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one.", "Step 4: Oxidation of the product can be achieved by treating with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or silver nitrate." ] } | |
CAS番号 |
870692-98-1 |
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |
InChIキー |
ZUAKYEINYRAVOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



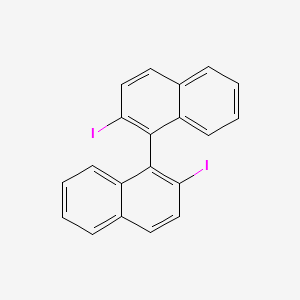
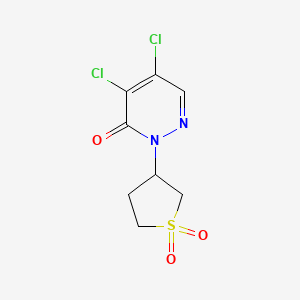

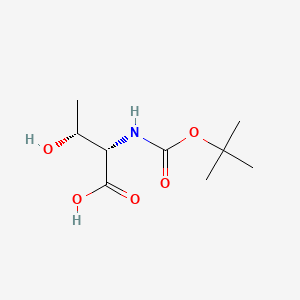

![[2-(Benzyloxy)pyridin-4-yl]methylamine](/img/structure/B3430872.png)
![2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B3430874.png)
